molecular formula C11H22N2O2 B8623493 (S)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate

(S)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate

Cat. No.: B8623493
M. Wt: 214.30 g/mol
InChI Key: IRQAVHKOEKPMFB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (3S)-3,4-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-9-8-13(7-6-12(9)5)10(14)15-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

IRQAVHKOEKPMFB-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CN(CCN1C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl-3-methylpiperazine carboxylate (1.49 g, 7.45 mmol) and paraformaldehyde (1.12 g, 37.2 mmol) were dissolved in a mixture of MeOH and acetic acid (5:1) on molecular sieves. NaBCNH3 (1.88 g, 29.8 mmol) was added to the suspension at 25° C. The slurry was subsequently heated to 80° C. for 10 hr. Then the mixture was cooled, filtered, and concentrated. The residue was dissolved in dichloromethane and washed with saturated sodium bicarbonate. The organic solution was dried over Na2SO4, and concentrated to give a white oily (1.2 g, 90%). LC-MS (ESI) m/z: 215 (M+1)+.
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1.49 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

3-Methylpiperazine-1-carboxylic acid tert-butyl ester (5.70 g) obtained from Referential Example 82 was dissolved in methanol (100 mL). To the resultant solution, 10% palladium-carbon (0.59 g), 35% aqueous formalin (9.7 mL), and 1M HCl in ethanol (31.3 mL) were added at room temperature, followed by stirring in a hydrogen atmosphere for 15 hours. After the system was purged with nitrogen, insoluble matter was filtered off, and the solvent of the filtrate was evaporated under reduced pressure. To the residue, chloroform-methanol (9%) was added, and the resultant mixture was alkalinized through addition of aqueous sodium hydroxide, followed by partition. The aqueous layer was extracted with chloroform-methanol (9%). The organic layers were combined and washed with saturated brine, and then dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified through silica gel column chromatography (chloroform-methanol), to thereby give the title compound as an oily product (3.10 g, 51%).
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5.7 g
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9.7 mL
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31.3 mL
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palladium-carbon
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0.59 g
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100 mL
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Yield
51%

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